

Laurocapram-15N: A Comparative Analysis of its Effects on Diverse Skin Models

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Compound of Interest

Compound Name: Laurocapram-15N

Cat. No.: B15555947

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of **Laurocapram-15N** (Azone), a widely recognized penetration enhancer, and its effects on various skin models. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to be a valuable resource for researchers and professionals in the field of drug delivery and dermatology.

Executive Summary

Laurocapram has demonstrated significant efficacy in enhancing the percutaneous absorption of a wide range of hydrophilic and lipophilic drugs. Its primary mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum, leading to increased fluidity and permeability. This guide will delve into the comparative performance of Laurocapram against other common penetration enhancers and provide the necessary experimental frameworks for its evaluation.

Comparative Performance of Laurocapram

Laurocapram has been shown to be a potent penetration enhancer, often outperforming other agents. For instance, 1% Laurocapram has been reported to be 12 times more effective than 50% dimethyl sulfoxide (DMSO) in promoting the transdermal permeation of 8-bromocyclic nucleotides.^[1] Its efficacy, however, can be influenced by the vehicle in which it is formulated.

Quantitative Comparison of Penetration Enhancers

The following table summarizes the enhancement ratios of Laurocapram and other enhancers for different drugs. The enhancement ratio (ER) is a measure of how much an enhancer increases the permeation of a drug compared to a control without the enhancer.

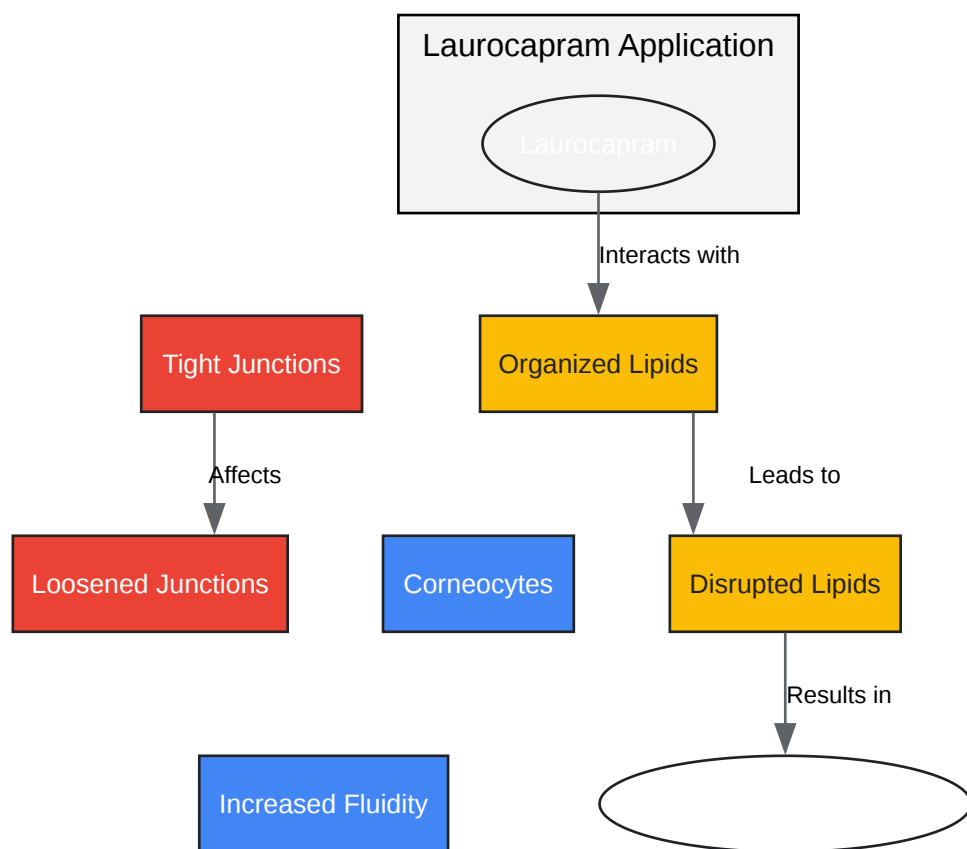
Penetration Enhancer	Drug	Skin Model	Enhancement Ratio (ER)	Reference
Laurocapram (0.1%)	Insulin	Rat Skin	~200 μ U/ml permeated in 24h	[2]
N-methyl-2-pyrrolidone (12%)	Insulin	Rat Skin	Lower than Laurocapram	[2]
Dodecyl-L-pyroglytamate (0.1%)	Insulin	Rat Skin	Approx. half of Laurocapram	[2]
Laurocapram	5-Fluorouracil	Human Stratum Corneum	24-fold increase in permeability	[3]
Laurocapram in Propylene Glycol	Diethyl-m-toluamide (DEET)	Not Specified	Enhanced Permeation	[4]
Laurocapram in Polyethylene Glycol 400	Diethyl-m-toluamide (DEET)	Not Specified	Retarded Permeation	[4]

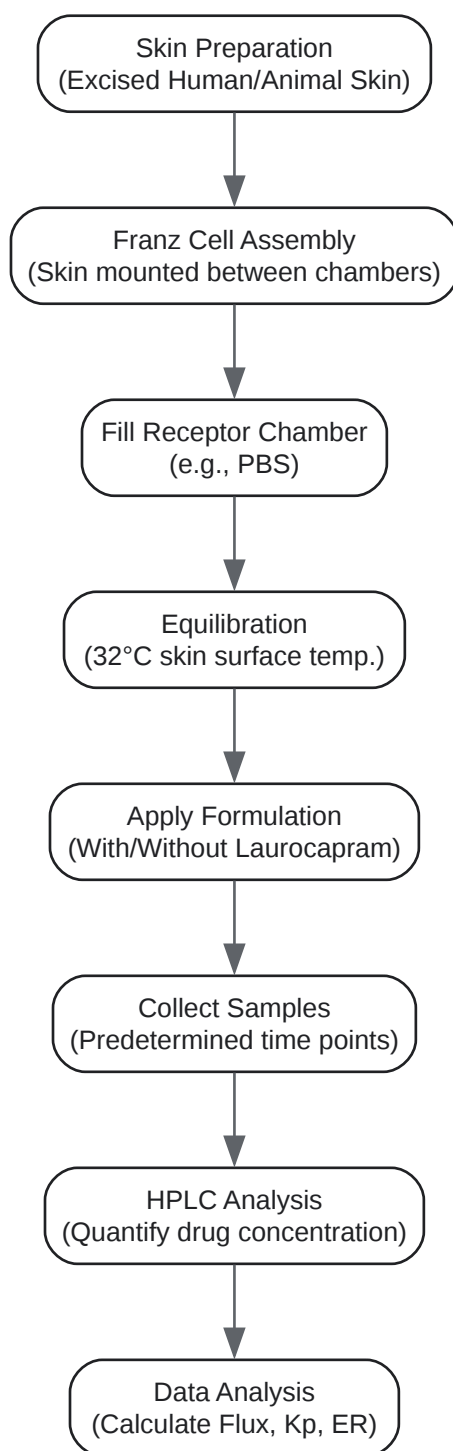
Mechanism of Action: Disruption of the Stratum Corneum Barrier

Laurocapram enhances skin penetration primarily by interacting with the intercellular lipids of the stratum corneum.[3][5] This interaction leads to a more fluid and less ordered lipid bilayer, thereby reducing the diffusional resistance for permeating drugs.[6] Studies have shown that Laurocapram can selectively extract cholesterol and bind to ceramides within the lipid matrix.[7]

Electron spin resonance studies have demonstrated that Laurocapram treatment increases the fluidity of corneum lipids, with the rotational correlation time of 16-doxyl-stearic acid decreasing by a factor of 1.6 to 2.[6]

The following diagram illustrates the proposed mechanism of action of Laurocapram on the stratum corneum.





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